Author: BenchChem Technical Support Team. Date: February 2026
Developing the Comparative Guide
I'm now focusing on structuring the technical comparison guide. I'm prioritizing efficacy comparisons against existing drugs, and gathering all available experimental data, protocols, and visualizations. I'm aiming for a clear and concise presentation. I need to make sure the guide follows appropriate technical standards.
Defining the Compound's Role
I'm now diving into identifying "N-(3-acetylphenyl)-4-methoxybenzamide." The initial searches haven't been too fruitful. I'm checking if it's a known synonym or a novel compound, maybe linked to a specific research paper. I'm breaking down the structure, seeing it's an aniline derivative acylated with 4-methoxybenzoyl chloride. My next step will be to explore its potential targets and applications.
Analyzing Potential Functions
I'm now considering the compound as a potential structural analog of acetophenone-based amides. It could be linked to SIRT1 inhibitors or anti-proliferative agents. I'm checking if it has a specific code name, to narrow the context.
I'm working on formulating the comparison. I will identify the target class and select relevant drugs for comparison based on available data, or structural analogs in the absence of more specific information. I'm outlining the guide with title, executive summary, mechanistic profile, and comparative efficacy data tables.
Confirming Compound Existence
I've confirmed the existence of "N-(3-acetylphenyl)-4-methoxybenzamide" via PubChem and Sigma-Aldrich entries. While a direct connection to a famous drug isn't immediately obvious from initial search results, its presence in these databases establishes a good starting point for further investigation.
Analyzing Structural Resemblance
I'm now focusing on the compound's structure. I see a benzamide core, with a 3-acetylphenyl N-substituent and a 4-methoxybenzoic acid acid part. This suggests a link to acetophenone-based benzamides. It could be related to SIRT1 inhibitors, or even Hedgehog or Kinase inhibitors. I'm exploring potential connections to these areas.
Investigating Specific Targets
I'm now pivoting towards identifying the biological target of this compound. I've initiated searches using the SMILES and InChIKey, hoping to uncover bioassay data or links to known compounds. I am querying potential targets such as SIRT1 and DHODH, and will broaden the search to explore other tubulin inhibitors and compounds related to Entinostat. I'm also attempting to determine if it's an intermediate for a known drug, such as Imatinib, but so far no luck.
Analyzing Search Results
I've hit a snag. The InChIKey search didn't immediately reveal a specific drug name or biological activity page, despite following the intended workflow. PubChem entries are the current lead, but they lack the desired in-depth information I was hoping for, so I must adjust my approach.
Exploring Potential Matches
I'm now exploring potential matches for the chemical structure, after the InChIKey search didn't yield immediate results. I'm focusing on "3'-acetyl-4-methoxybenzanilide" and "N-(3-acetylphenyl)-4-methoxybenzamide" in relation to tubulin polymerization, considering the trimethoxyphenyl analogues. I'm also checking if it's an intermediate for Entinostat, but it doesn't seem to be. I've ruled out MS-275 and Mocetinostat. I'm now looking into SIRT1 inhibitors/activators like SRT1720, SRT2104, and Hedgehog pathway inhibitors, like LDE225 (Sonidegib), but none seem to fit. I'm now trying a search using the SMILES string in a mechanism query.
Identifying Potential Candidates
I'm now exploring the possibilities presented by this simple structure. I'm focusing on its potential as a fragment or a standard compound, and I've ruled out the colchicine analogue. I'm moving toward assessing if it's referenced as "Compound 1" in literature. I'm considering it might be an analogue to CA-4, but I've noted that it's a methoxybenzamide derivative with an acetophenone group, suggesting it could be a chalcone precursor, benzamide mimic, or a DHODH inhibitor. I'll search for this structure with combinations of cytotoxicity, kinase, and tubulin. I'm also considering the possibility that it's "Meth-oxy-benz-amide" or "3-acetamido-4-methoxybenzamide".
Pinpointing Relevant Compounds
I'm now focusing on identifying the correct compound, using PubChem's related CIDs, and the specific chemical name with activity data. My search for CID 773486 suggests it might be Atrazine, but the "Related CIDs" are confusing. I'm exploring "CW069", "GANT61", and "EX-527" as potential candidates. I'm also planning to use a Python interpreter (simulated) to search for the chemical name's IC50 value. If no specific efficacy data surfaces, I will evaluate its novelty and compare it to standard drugs in similar therapeutic areas.
Analyzing Compound Data
I'm currently finding the search results for "N-(3-acetylphenyl)-4-methoxybenzamide" are still not turning up a dedicated efficacy page. This indicates it may be a research compound lacking a common name. I'm also considering the possibility that the user is actually interested in comparing it as a building block.
Investigating Compound's Efficacy
I'm now focusing on potential reasons for the lack of readily available efficacy data. I'm considering a typo in the user's query, despite the specificity, and exploring the possibility of the compound being referenced by a different name, such as a code name within a specific research paper. I am also searching for the InChIKey (HEIPFULVZGXCFU-UHFFFAOYSA-N) in quotes, as well as the compound name within Google Scholar, for context. Finally, I'm exploring various potential biological targets to give the compound context.
Exploring Compound's Nomenclature
I've discovered an alternative name for the molecule, "3'-acetyl-4-methoxybenzanilide," which I am now using in my search terms. I'm also now looking for potential biological activity and efficacy data using both names. Further, I am specifically searching for cytotoxicity data using the original name. I'm now exploring if it may be a compound "Compound 1" and searching for tubulin inhibitors. I've uncovered a hit related to trimethoxyphenyl-based analogues, suggesting a potential colchicine site binding. I am also searching for the molecule with both "cancer" and "inflammation" to check for direct connections to these important subjects.
Identifying Compound Properties
I'm now revisiting the InChIKey and attempting a search for just the first part ("HEIPFULVZGXCFU") as well. I'm searching for "N-(3-acetylphenyl)-4-methoxybenzamide" within PubChem via Google, as well as searching for "3-aminobenzamide" derivatives, which are often PARP inhibitors. The structure reminds me it might be an anilide, so I'm investigating anilide-related compounds. Flutamide and leflunomide come to mind, and I am also searching for "N-(3-acetylphenyl)-4-methoxybenzamide" with "PARP," "androgen," and "tubulin". I am also trying to find the CAS number to enhance my search terms. I saw mention of "C16H15NO3" as the molecular formula.
Confirming Compound Existence
I've confirmed the existence of "N-(3-acetylphenyl)-4-methoxybenzamide" in PubChem with a literature count of 3, indicating it's a known entity. The CAS number is 316150-74-7. This suggests a specific study or research focus for this compound.
Locating Missing Links
I'm currently focused on the compound N-(3-acetylphenyl)-4-methoxybenzamide (CAS 316150-74-0). I've confirmed its availability from several suppliers, but I haven't yet identified a direct connection to any biological studies or notable drugs. My immediate goal is to uncover this missing link.
Uncovering Hidden Connections
I'm now zeroing in on the "Literature count: 3" papers associated with CAS 316150-74-0. My initial search using the CAS number and keywords like "doi" and "journal" is underway. I'm also attempting a search utilizing the SMILES string (COC1) to see if that reveals any relevant paper titles directly. I'm exploring the possibility that it might be known under a different designation within specific research contexts, such as being identified as "Compound 3" in a study, as well as considering if the search for "SIRT1 inhibitor" activity will yield results.
Investigating Data Availability
I'm now thinking the user might want a theoretical comparison, but the prompt's reference to "supporting experimental data" suggests something exists. I've considered potential analogs like MS-275, Entinostat, and Mocetinostat, but found no direct connection. I'm exploring searches with "activity" and "table," and "figure," and attempting an InChIKey search. If unsuccessful, I will seek structurally similar drugs.
Exploring Potential Targets
I'm now investigating potential biological targets for compounds in the "N-(3-acetylphenyl)benzamide" class, particularly Hedgehog signaling, as well as considering other pathways like Wnt and tubulin. I'm expanding my search using relevant terms and searching with the CAS number 316150-74-0. I'm also attempting to pinpoint relevant biological activity through keyword searches, like "inhibition". If direct data remains elusive, I plan to frame my response as a technical guide for evaluating this compound, proposing an analysis comparing it to known inhibitors for predicted targets.
Refining Search Strategies
I am now focusing on refining my search parameters. I'm actively looking for the compound's existence under different designations, like "Compound 7". I've initiated searches using the SMILES string alongside "IC50" and "activity" to uncover any relevant data. I'm also checking if there might be a typographical error, and if the user actually meant the 4-acetylphenyl isomer. Finally, I'm using "GLI" and "SIRT" to find Hedgehog (GLI1) or SIRT1 connections.
Analyzing Compound's Activity
I've been looking at the search results for the compound N-(3-acetylphenyl)-4-methoxybenzamide (CAS 316150-74-0). The absence of direct biological activity data in the initial snippets is telling. My initial assessment is that this compound is novel, a research compound or it's a building block.
Refining Potential Applications
I am now focusing on refining the potential applications for this compound, given the initial search results. I have determined that it may be useful to search using the SMILES string (COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C), in order to catch any paper supplements that might be helpful. I am also investigating a SIRT1 activator or Hedgehog inhibitor. I'm pivoting towards framing the guide as a theoretical evaluation of the compound's potential. If no specific data is found, I will structure the guide to include that it is a benzanilide derivative.
Developing Experimental Protocols
I'm now focusing on designing experimental protocols to determine this compound's efficacy. I've decided to draft protocols for a SIRT1 Deacetylation Assay, GLI1 Reporter Assay, and Cell Viability Assay (MTT). I will emphasize representative data for analogs, and clearly label it as such, since this compound has limited publicly available data. I'm also planning to use Graphviz to visualize signaling pathways and experimental workflows, clearly. I will be sure to state, "Experimental data for this specific compound is limited in public databases; the following guide outlines the comparative analysis based on structural analogs and standard protocols."
Exploring Potential Connections
I'm now looking for specific synthesis information and yield data for the compound, and have discovered a paper mentioning new 2-phenoxybenzamides. I'm exploring whether it is Compound 6 or 7, looking for any link to anti-inflammatory or anti-cancer applications. I'm also re-checking Google Scholar with the InChIKey. I'm pivoting towards framing the guide as a comparison, using Resveratrol, EX-527, and Vismodegib as benchmarks, focusing on how the user can generate their own data.
Prioritizing Potential Targets
I'm now zeroing in on SIRT1 or Hedgehog as primary targets, given the structural similarities. Initial research leans towards SIRT1 activation, given the benzamide motif and the acetophenone structure; however, there is some similarity to Hedgehog inhibitor benzamide core structures. I am considering potential connections to tubulin, too, after seeing the simplified monomethoxy analog comparisons to Combretastatin A-4 or Colchicine. I'll structure the guide as a Protocol for Comparative Efficacy Evaluation, assuming it's a novel candidate.
Assessing Chemical Data
I've just finished reviewing the initial search results for N-(3-acetylphenyl)-4-methoxybenzamide (CAS 316150-74-0). Unfortunately, the findings are quite sparse. There's no immediately apparent biological activity data or association with any known drug profiles. The Chinese result appears to be a basic product listing.
Developing Evaluation Guide
I'm now structuring the response as a technical evaluation guide for the compound. Recognizing the lack of specific activity data, I'll position it as a novel research candidate. The guide will focus on potential targeting of SIRT1, Hedgehog, and Tubulin, based on structural similarities. I'll explicitly state the limitations and provide protocols for comparison against standard drugs like Resveratrol, Vismodegib, and Paclitaxel, including hypothetical data tables or analog data for filling. I'll center the methodology around comparisons using Resveratrol and EX-527.
Refining Assay Protocols
I'm now refining the experimental protocol section. I'll include detailed methods for SIRT1 deacetylation, GLI1 reporter, and cell viability (MTT) assays. I plan to use Resveratrol, Vismodegib, and Entinostat as comparative controls, incorporating representative or hypothetical data tables to illustrate the expected outcomes. The structure section is ready to provide specific comparisons. The goal is a detailed how-to guide.
Visualizing Molecular Interactions
I'm now prioritizing the signaling pathway visualization. Initially leaning towards SIRT1, I considered Hedgehog too, but Vismodegib's structure shifted my focus. Now, I'm back on SIRT1 modulation, thinking of linking the benzamide core to SRT1720, and will map out the relationship between experimental workflow and compound structure.